1,4,7,8-Tetrachlorodibenzo-P-dioxin
Overview
Description
1,4,7,8-Tetrachlorodibenzo-P-dioxin is one of 75 chlorinated dibenzo-p-dioxin (CDD) congeners. CDDs are a class of manufactured chemicals that consist of dioxin skeletal structures with chlorine substituents. They are also persistent organic pollutants (POPs), thus their production is regulated in most areas12.
Synthesis Analysis
Dioxins occur as by-products from the manufacture of organochlorides, the bleaching of paper, chlorination by waste and drinking water treatment plants, municipal solid waste and industrial incinerators, and natural sources such as volcanoes and forest fires1. More detailed information about the synthesis of 1,4,7,8-Tetrachlorodibenzo-P-dioxin is not available in the retrieved data.
Molecular Structure Analysis
The molecular formula of 1,4,7,8-Tetrachlorodibenzo-P-dioxin is C12H4Cl4O2. The molecular weight is 322.0 g/mol1. The InChI is 1S/C12H4Cl4O2/c13-5-1-2-6(14)12-11(5)17-9-3-7(15)8(16)4-10(9)18-12/h1-4H1.Chemical Reactions Analysis
The specific chemical reactions involving 1,4,7,8-Tetrachlorodibenzo-P-dioxin are not available in the retrieved data.Physical And Chemical Properties Analysis
The physical and chemical properties of 1,4,7,8-Tetrachlorodibenzo-P-dioxin include a molecular weight of 322.0 g/mol, XLogP3 of 6.4, Hydrogen Bond Donor Count of 0, and Hydrogen Bond Acceptor Count of 21.
Scientific Research Applications
Mutagenic and Genotoxic Effects
1,4,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) is recognized for its mutagenic and genotoxic effects. The substance has been extensively studied for its potential hazards to human health due to its severe adverse effects. It's important to note that TCDD is one of the most toxic and highly stable compounds in the environment, formed unintentionally in manufacturing processes involving chlorophenoxy compounds (Giri, 1986).
Environmental Presence and Stability
The compound has no commercial uses and is typically a byproduct in the manufacture of polychlorinated phenol, herbicides, and other chlorinated compounds. Its environmental persistence and the potential to accumulate in food chains due to its chemical stability and lipophilic nature are significant concerns (Ware, 1988).
Metabolism in Mammals
Studies on the metabolism and disposition of 1,4,7,8-TCDD in mammals, specifically rats, have provided insights into how organisms process this compound. This research is vital for understanding the mammalian metabolism of dioxins and for assessing the toxicological implications of dioxin exposure (Huwe et al., 1998).
Immunocompetence Changes
The impact of TCDD on immunocompetence has been a subject of extensive research. Studies have shown that exposure to TCDD causes changes in both innate and acquired immunity, indicating a broader effect on the immune system. This research is critical for understanding the health implications of TCDD exposure (Holsapple et al., 1991).
Identification of Metabolites
The identification of metabolites from TCDD, like NIH-shifted products, has been a significant focus in research to comprehend its metabolic pathways. This information is crucial for predicting how different chlorinated dioxins are processed in the body (Petroske et al., 1997).
Health Effects in Human Populations
Studies on the health effects of TCDD on human populations, such as those at Seveso, Italy, have provided vital insights into the long-term impacts of dioxin exposure. This research is essential for public health and for developing strategies to mitigate the risks associated with TCDD exposure (Mocarelli et al., 1992).
Safety And Hazards
Dioxins are highly toxic and can cause reproductive and developmental problems, damage the immune system, interfere with hormones and cause cancer4. All people have background exposure to dioxins, which is not expected to affect human health. However, due to the highly toxic potential, efforts are needed to reduce current background exposure4.
Future Directions
Future research directions could include investigating the reactivity of the methylidyne radical in the transformation of TCDD-like dioxins5. More studies involving humans are required to investigate previously found associations between the PCDD/F concentrations humans are exposed to and biological markers for teeth and bones, including metabolites of vitamin D6.
properties
IUPAC Name |
1,4,7,8-tetrachlorodibenzo-p-dioxin | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O2/c13-5-1-2-6(14)12-11(5)17-9-3-7(15)8(16)4-10(9)18-12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRXUTCUWCJZJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)OC3=CC(=C(C=C3O2)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6074045 | |
Record name | 1,4,7,8-Tetrachlorodibenzo-p-dioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6074045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4,7,8-Tetrachlorodibenzo-P-dioxin | |
CAS RN |
40581-94-0 | |
Record name | 1,4,7,8-Tetrachlorodibenzo-p-dioxin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040581940 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4,7,8-Tetrachlorodibenzo-p-dioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6074045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4,7,8-TETRACHLORODIBENZO-P-DIOXIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92974O9DNS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.